Cas no 99291-20-0 (Cholecystokinin Precursor (24-32) (rat) H-Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-OH)

99291-20-0 structure
Produktname:Cholecystokinin Precursor (24-32) (rat) H-Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-OH
Cholecystokinin Precursor (24-32) (rat) H-Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-OH Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Methionine,L-valyl-L-prolyl-L-valyl-L-a-glutamyl-L-alanyl-L-valyl-L-a-aspartyl-L-prolyl-
- Cholecystokinin Precursor (24-32) (rat)
- Cholecystokinin Precursor (24-32) (rat), V-9-M
- H-VAL-PRO-VAL-GLU-ALA-VAL-ASP-PRO-MET-OH
- V-9-M cholecystokinin nonapeptide
- (4S)-4-[[(2S)-2-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- 99291-20-0
- Val-pro-val-glu-ala-val-asp-pro-met
- (4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-methionine
- V-9-M
- L-Methionine, N-(1-(N-(N-(N-(N-(N-(1-L-valyl-L-prolyl)-L-valyl)-L-alpha-glutamyl)-L-alanyl)-L-valyl)-L-alpha-aspartyl)-L-prolyl)-
- DA-58936
- Cholecystokinin Precursor (24-32) (rat) H-Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-OH
-
- Inchi: InChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28?,31-,32-,33-/m0/s1
- InChI-Schlüssel: AIKMAJWJXJPJNB-MHJJKFOESA-N
- Lächelt: CC([C@H](N)C(N1CCCC1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N2CCC[C@H]2C(N[C@H](C(O)=O)CCSC)=O)=O)CC(O)=O)=O)C(C)C)=O)C)=O)CCC(O)=O)=O)C(C)C)=O)=O)C
Berechnete Eigenschaften
- Genaue Masse: 955.468469
- Monoisotopenmasse: 955.468469
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 10
- Anzahl der Akzeptoren für Wasserstoffbindungen: 23
- Schwere Atomanzahl: 66
- Anzahl drehbarer Bindungen: 34
- Komplexität: 1800
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 378
- XLogP3: -2.3
Experimentelle Eigenschaften
- Dichte: 1.306
- Siedepunkt: 1350.7°C at 760 mmHg
- Flammpunkt: 770.7°C
- Brechungsindex: 1.56
Cholecystokinin Precursor (24-32) (rat) H-Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-OH Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
AAPPTec | P001506-10mg |
Cholecystokinin Precursor (24-32), rat |
99291-20-0 | 10mg |
$375.00 | 2024-07-20 | ||
TRC | C274200-5mg |
Cholecystokinin Precursor (24-32) (rat) H-Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-OH |
99291-20-0 | 5mg |
$ 87.00 | 2023-09-08 | ||
TargetMol Chemicals | TP2419-5 mg |
V-9-M Cholecystokinin nonapeptide |
99291-20-0 | 98.75% | 5mg |
¥ 2,997 | 2023-07-10 | |
TargetMol Chemicals | TP2419-10 mg |
V-9-M Cholecystokinin nonapeptide |
99291-20-0 | 98.75% | 10mg |
¥ 4,498 | 2023-07-10 | |
TargetMol Chemicals | TP2419-10mg |
V-9-M Cholecystokinin nonapeptide |
99291-20-0 | 98.75% | 10mg |
¥ 1230 | 2024-07-19 | |
TargetMol Chemicals | TP2419-25mg |
V-9-M Cholecystokinin nonapeptide |
99291-20-0 | 98.75% | 25mg |
¥ 1990 | 2024-07-19 | |
A2B Chem LLC | AX44771-5mg |
Cholecystokinin Precursor (24-32) (rat) H-Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-OH |
99291-20-0 | 95% | 5mg |
$95.00 | 2024-07-18 | |
Aaron | AR01EA33-5mg |
Cholecystokinin Precursor (24-32) (rat) H-Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-OH |
99291-20-0 | 98% | 5mg |
$382.00 | 2025-02-17 | |
TargetMol Chemicals | TP2419-5mg |
V-9-M Cholecystokinin nonapeptide |
99291-20-0 | 98.75% | 5mg |
¥ 828 | 2024-07-19 | |
1PlusChem | 1P01E9UR-5mg |
Cholecystokinin Precursor (24-32) (rat) H-Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-OH |
99291-20-0 | 99% | 5mg |
$147.00 | 2024-04-19 |
Cholecystokinin Precursor (24-32) (rat) H-Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-OH Verwandte Literatur
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
99291-20-0 (Cholecystokinin Precursor (24-32) (rat) H-Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-OH) Verwandte Produkte
- 29790-45-2(For-Met-Val-Oh)
- 144189-71-9(β-Amyloid (22-35))
- 118850-71-8(L-Serine,L-methionyl-L-glutaminyl-L-methionyl-L-lysyl-L-lysyl-L-valyl-L-leucyl-L-a-aspartyl-)
- 131602-53-4(β-Amyloid (25-35))
- 14486-09-0(H-Val-Met-OH)
- 2229159-20-8(4-(1,3-benzothiazol-2-yl)-2-methylidenebutanoic acid)
- 2034325-51-2(2,3,5,6-tetramethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)
- 1021013-79-5(N-(2-ethylbutyl)-4-methoxyaniline)
- 921899-83-4(ethyl 6-oxo-1-phenyl-4-{(pyridin-4-yl)methylamino}-1,6-dihydropyridazine-3-carboxylate)
- 2229478-26-4(2-nitro-5-(prop-2-yn-1-yl)phenol)
Empfohlene Lieferanten
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
(CAS:99291-20-0)V-9-M cholecystokinin nonapeptide

Reinheit:99%
Menge:1g
Preis ($):Untersuchung